molecular formula C8H9FN2S B1517279 (2-Fluoro-5-methylphenyl)thiourea CAS No. 1038356-01-2

(2-Fluoro-5-methylphenyl)thiourea

Cat. No.: B1517279
CAS No.: 1038356-01-2
M. Wt: 184.24 g/mol
InChI Key: RRGPZBVVSCBSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-5-methylphenyl)thiourea is a useful research compound. Its molecular formula is C8H9FN2S and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluoro-5-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S/c1-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGPZBVVSCBSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility and Stability of (2-Fluoro-5-methylphenyl)thiourea

[1][2]

Executive Summary & Chemical Identity[1]

(2-Fluoro-5-methylphenyl)thiourea (CAS: 1038356-01-2) is a specialized organosulfur building block used primarily in the synthesis of bioactive heterocycles, including aminothiazoles and quinazolines.[1][2] Its utility stems from the thiourea moiety, which serves as a versatile "privileged scaffold" capable of acting as a hydrogen bond donor/acceptor or a precursor for cyclization.

However, the thiourea functionality introduces specific stability challenges—namely oxidative desulfurization and thione-thiol tautomerism—that must be managed to maintain sample integrity.[1][2] This guide provides the structural basis for these behaviors and actionable protocols for their management.

Chemical Profile
PropertyValue / Description
CAS Number 1038356-01-2
Molecular Formula C₈H₉FN₂S
Molecular Weight 184.23 g/mol
SMILES S=C(N)NC1=CC(C)=CC=C1F
LogP (Predicted) ~1.79
pKa (Predicted) ~13.1 (Thiourea NH deprotonation)
Appearance Off-white to beige crystalline solid

Solubility Dynamics

The solubility of this compound is governed by the interplay between its lipophilic phenyl ring (enhanced by the methyl and fluoro substituents) and the polar, hydrogen-bonding thiourea core.[1][2]

Solvent Compatibility Matrix

Note: Values are based on structural analogs (phenylthioureas) and predicted lipophilicity. Always validate critical concentrations experimentally.

Solvent ClassSolventSolubility RatingEstimated Conc.Usage Context
Polar Aprotic DMSO High > 50 mg/mLRecommended for Stock Solutions. Stable for long-term storage at -20°C.
Polar Aprotic DMFHigh> 40 mg/mLAlternative stock solvent; harder to remove than DMSO.[1][2]
Polar Protic EthanolModerate5–15 mg/mLGood for biological assays where DMSO is contraindicated.[2]
Aqueous Water (pH 7)Low < 0.5 mg/mLPoor solubility due to lipophilic aryl group. Requires co-solvent.[2]
Non-Polar HexaneNegligible< 0.1 mg/mLSuitable as an anti-solvent for precipitation/purification.[2]
Dissolution Protocol for Stock Preparation

Objective: Prepare a stable 100 mM stock solution.

  • Weighing: Weigh 18.4 mg of the compound into a 2 mL amber glass vial (protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (molecular sieve dried).

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate at 35 kHz for 5 minutes. Avoid heating above 40°C to prevent thermal degradation.

  • Verification: Visual inspection should show a clear, colorless to pale yellow solution.

  • Storage: Flush the headspace with Nitrogen or Argon, cap tightly, and store at -20°C.

Stability Profile & Degradation Mechanisms[1][2][4]

The stability of this compound is compromised primarily by oxidative desulfurization and photolytic cleavage . The fluorine atom at the ortho position adds metabolic stability but does not significantly protect the thiocarbonyl (C=S) group from chemical oxidation.

Oxidative Desulfurization (The "Urea Risk")

In the presence of atmospheric oxygen, peroxides, or trace metals, the thiocarbonyl group oxidizes to a carbonyl, converting the thiourea into its corresponding urea analog. This is the most common impurity found in aged samples.

Mechanism:

  • S-Oxygenation: The sulfur atom is attacked by an oxidant (e.g., singlet oxygen), forming a sulfine intermediate.

  • Rearrangement: Loss of SO/SO₂ leads to the formation of (2-Fluoro-5-methylphenyl)urea.[1][2]

Tautomerism and pH Sensitivity

Thioureas exist in equilibrium between the Thione (stable, neutral) and Thiol (reactive, acidic) forms.

  • Neutral/Acidic pH: Thione form dominates.[2] Stable.

  • Basic pH (>9): Shift toward Thiolate anion. Highly nucleophilic and susceptible to S-alkylation or rapid oxidation.[1][2]

Visualization of Degradation Pathways

The following diagram illustrates the critical degradation pathways and the tautomeric equilibrium.

DegradationPathwaysThioneThis compound(Thione Form - Major)ThiolThiol Tautomer(Reactive Species)Thione->Thiol  Basic pH / Tautomerism  SulfinicSulfinic AcidIntermediateThione->Sulfinic  Oxidation (O2/H2O2)  Urea(2-Fluoro-5-methylphenyl)urea(Degradation Product)Sulfinic->Urea  -SOx (Desulfurization)  

Caption: Tautomeric equilibrium and oxidative desulfurization pathway leading to urea formation.

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to determine exact solubility in a specific buffer or solvent.[1][2]

Materials:

  • Compound (Solid)[3]

  • 0.45 µm PTFE Syringe Filters[1][2][3]

  • HPLC System (UV detection at 254 nm)

  • Incubator/Shaker[1][2][3]

Workflow:

  • Saturation: Add excess solid (~5 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant using a pre-saturated PTFE filter (to minimize adsorption).

  • Quantification: Dilute the filtrate 1:100 in mobile phase and inject into HPLC. Compare peak area against a standard curve prepared in DMSO.

Forced Degradation Stress Test

Use this to validate analytical methods or determine storage limits.[1][2]

Stress ConditionProcedureExpected Outcome
Oxidative 0.1 mg/mL in 3% H₂O₂ for 2 hoursFormation of Urea analog (lower RT on reverse-phase HPLC).[1][2]
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursMinimal degradation (Thioureas are acid-stable).[2]
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hoursHydrolysis to aniline derivative + thiocyanate.
Photostability UV Light (254 nm), 24 hoursPotential isomerization or desulfurization.

Handling and Storage Recommendations

To maximize the shelf-life of this compound, adhere to the "Cold, Dark, Dry" principle.[1][2]

  • Primary Storage: Store neat solid at 2–8°C (short term) or -20°C (long term).

  • Atmosphere: The compound is hygroscopic and oxidation-prone.[1][2] Store under Argon or Nitrogen .[4]

  • Container: Use amber glass vials with Teflon-lined caps to prevent UV exposure and moisture ingress.[1][2]

  • Solution Stability:

    • DMSO stocks are stable for ~3 months at -20°C.[1][2]

    • Aqueous working solutions should be prepared fresh daily.[2]

References

  • BenchChem. (2025).[4][3] Solubility Profile of 1-(4-Iodo-2-methylphenyl)thiourea: A Technical Guide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 676454, Phenylthiourea. Retrieved from

  • Sahu, S., et al. (2011). Oxidation of Thiourea and Substituted Thioureas: A Review. Journal of Sulfur Chemistry. Retrieved from

  • Sigma-Aldrich. (2025).[2] Product Specification: 5-Fluoro-2-methylphenyl thiourea. Retrieved from [1][2][5]

  • Justus, K., et al. (2005). S-oxygenation of thiocarbamides I: Oxidation of phenylthiourea by chlorite in acidic media. Journal of Physical Chemistry A. Retrieved from

Unlocking Therapeutic Potential: A Technical Guide to Fluorinated Thiourea Compounds and Their Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – February 23, 2026 – In the dynamic landscape of drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated thiourea compounds, a class of molecules demonstrating significant therapeutic promise across a spectrum of diseases. We will delve into their core chemical attributes, explore validated and potential therapeutic targets, and provide detailed methodologies for their investigation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Fluorine Advantage in Thiourea Scaffolds

The introduction of fluorine atoms into the thiourea backbone imparts a range of advantageous physicochemical properties. The high electronegativity of fluorine can modulate the electronic environment of the entire molecule, influencing pKa, dipole moment, and metabolic stability. This often leads to enhanced membrane permeability and improved oral bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at specific positions, thereby increasing the compound's half-life. These attributes make fluorinated thioureas attractive candidates for development as therapeutic agents.[1][2]

Key Therapeutic Targets and Mechanisms of Action

Fluorinated thiourea derivatives have been shown to interact with a variety of biological targets, leading to their observed anticancer, antiviral, and antimicrobial activities.[1] The thiourea moiety, with its capacity for hydrogen bonding through its N-H groups and the sulfur atom acting as a hydrogen bond acceptor, plays a crucial role in binding to the active sites of enzymes and receptors.

Protein Kinases: Modulators of Cellular Signaling

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Several fluorinated thiourea compounds have emerged as potent inhibitors of specific protein kinases.

One notable target is the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) , a key enzyme in the inflammatory response and cell proliferation.[1][3] Molecular docking studies suggest that fluorinated thiourea derivatives can bind to the active site of MK-2, potentially through hydrogen bonding interactions with key amino acid residues.[3] The fluorine substitutions can enhance these interactions and contribute to the overall binding affinity.

The substitution pattern on the aromatic rings of the thiourea scaffold significantly influences kinase inhibitory activity. Electron-withdrawing groups, such as fluorine, on the phenyl rings have been shown to enhance the anticancer activity of these compounds.[4]

dot

kinase_inhibition_pathway cluster_inhibition Inhibition by Fluorinated Thiourea Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase Receptor Tyrosine Kinase Extracellular Signal->Receptor Tyrosine Kinase Activates RAS RAS Receptor Tyrosine Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates MK-2 MK-2 ERK->MK-2 Phosphorylates Cellular Response Cellular Response MK-2->Cellular Response Leads to Fluorinated Thiourea Fluorinated Thiourea Fluorinated Thiourea->MK-2 Inhibits

Caption: Simplified MAPK signaling pathway and the inhibitory action of fluorinated thiourea on MK-2.

Topoisomerase II: Disrupting DNA Replication in Cancer Cells

Topoisomerase II is a vital enzyme for DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA strand, thereby resolving DNA tangles.[5] Inhibition of topoisomerase II leads to the accumulation of DNA damage and ultimately apoptosis, making it a well-established target for anticancer drugs.[5] Certain fluorinated thiourea derivatives have demonstrated the ability to inhibit topoisomerase II activity.[1]

These compounds are thought to act as "topoisomerase poisons," stabilizing the transient DNA-enzyme cleavage complex. This prevents the re-ligation of the DNA strands, leading to permanent DNA breaks and cell death.

dot

topoisomerase_workflow cluster_workflow Topoisomerase II Inhibition Workflow Supercoiled DNA Supercoiled DNA Topoisomerase II Topoisomerase II Supercoiled DNA->Topoisomerase II Binds Relaxed DNA Relaxed DNA Topoisomerase II->Relaxed DNA Catalyzes Relaxation Cleavage Complex Cleavage Complex Topoisomerase II->Cleavage Complex Forms Fluorinated Thiourea Fluorinated Thiourea Fluorinated Thiourea->Cleavage Complex Stabilizes DNA Breaks DNA Breaks Cleavage Complex->DNA Breaks Leads to

Sources

Methodological & Application

Application Notes and Protocols for Antimicrobial Screening of (2-Fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] The structural versatility of the thiourea scaffold allows for modifications that can significantly influence its antimicrobial potency. Notably, the introduction of halogen atoms, such as fluorine, on an aryl ring has been shown to enhance the antimicrobial efficacy of these compounds.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific thiourea derivative, (2-Fluoro-5-methylphenyl)thiourea.

This guide is designed to be a practical resource, offering detailed, step-by-step protocols for the initial evaluation of the antimicrobial activity of this compound. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are widely accepted in the field of microbiology.[5] The protocols will cover preliminary screening using the disk diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) through broth microdilution assays.

Scientific Rationale

The antimicrobial activity of thiourea derivatives is often attributed to their ability to interfere with essential bacterial processes. While the precise mechanism of action for this compound is yet to be elucidated, related compounds have been shown to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[6] The presence of a fluorine atom, an electron-withdrawing group, on the phenyl ring may enhance the compound's ability to interact with these targets or facilitate its transport across the bacterial cell membrane.

Materials and Reagents

Test Compound
  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

Bacterial Strains

A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used. The following are recommended as a starting point:

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

Media and Reagents
  • Mueller-Hinton Agar (MHA)

  • Mueller-Hinton Broth (MHB), Cation-Adjusted (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar for bacterial maintenance

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile filter paper disks (6 mm diameter)

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt (for viability testing)

Equipment
  • Biosafety cabinet (Class II)

  • Incubator (35 ± 2 °C)

  • Autoclave

  • Vortex mixer

  • Spectrophotometer or nephelometer

  • Micropipettes and sterile tips

  • Calipers or ruler

  • Microplate reader (optional)

Experimental Protocols

PART 1: Preliminary Screening by Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative assay to assess the antimicrobial activity of a compound.[7][8] It provides a rapid visual indication of whether the test compound can inhibit the growth of a particular microorganism.

Step-by-Step Protocol
  • Preparation of Test Compound Disks:

    • Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.

    • Aseptically impregnate sterile filter paper disks with a known volume (e.g., 20 µL) of the stock solution to achieve a desired concentration per disk (e.g., 200 µ g/disk ).

    • Allow the disks to dry completely in a sterile environment.

    • Prepare a negative control disk impregnated with the same volume of DMSO.

    • A positive control disk with a known antibiotic (e.g., ciprofloxacin 30 µg) should also be used.[9]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on TSA, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Disks and Incubation:

    • Aseptically place the prepared test compound, negative control, and positive control disks on the inoculated MHA plate. Ensure the disks are at least 24 mm apart.[8]

    • Gently press the disks to ensure complete contact with the agar surface.

    • Invert the plates and incubate at 35 ± 2 °C for 18-24 hours.[10]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using calipers or a ruler.[11]

    • The absence of a zone of inhibition indicates that the compound is not active against the tested microorganism at the tested concentration.

Visualization of Disk Diffusion Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Test Compound, Positive & Negative Control Disks D Place Disks on Inoculated Plate A->D B Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate MHA Plate with Bacterial Suspension B->C C->D E Incubate at 35°C for 18-24h D->E F Measure Zones of Inhibition (mm) E->F

Workflow for the Disk Diffusion Assay.
PART 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] This method is considered the reference standard for antimicrobial susceptibility testing.[13]

Step-by-Step Protocol
  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 1024 µg/mL).

    • In a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells.

    • Add 100 µL of the stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the disk diffusion assay.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35 ± 2 °C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

    • Optionally, resazurin can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Data Presentation: Example MIC Data Table
MicroorganismThis compound MIC (µg/mL)
S. aureus (ATCC 29213)16
E. faecalis (ATCC 29212)32
E. coli (ATCC 25922)64
P. aeruginosa (ATCC 27853)>128
PART 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC test.

Step-by-Step Protocol
  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.

  • Determination of MBC:

    • After incubation, observe the plates for bacterial growth.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Visualization of MIC and MBC Workflow

G cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare Serial Dilutions of Test Compound in 96-well Plate B Add Standardized Bacterial Inoculum A->B C Incubate at 35°C for 18-24h B->C D Determine MIC (Lowest Concentration with No Visible Growth) C->D E Subculture from Wells with No Growth onto MHA Plates D->E F Incubate at 35°C for 18-24h E->F G Determine MBC (Lowest Concentration with No Bacterial Growth) F->G

Workflow for MIC and MBC Determination.

Safety Precautions

Thiourea and its derivatives are classified as hazardous substances.[14][15][16] this compound is suspected of causing cancer and may damage fertility or the unborn child.[14][16] It is also harmful if swallowed and toxic to aquatic life with long-lasting effects.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound.[15]

  • Handling: Handle the compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[16] Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[15]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[15]

Conclusion

This document provides a detailed framework for the initial antimicrobial screening of this compound. By following these standardized protocols, researchers can obtain reliable and reproducible data on the compound's spectrum of activity and potency. Positive results from these screening assays can justify further investigation into the compound's mechanism of action, toxicity, and potential as a lead candidate for the development of new antimicrobial drugs.

References

  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (n.d.).
  • Disk diffusion test - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved February 23, 2026, from [Link]

  • El-Gazzar, M. G., et al. (2020). Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. Molecules, 25(12), 2848. [Link]

  • Slideshare. (n.d.). Antimicrobial susceptibility testing – disk diffusion methods. Retrieved February 23, 2026, from [Link]

  • Asadi, S., et al. (2025, February 11). Synthesis and antimicrobial evaluation of new quinazolinone derivatives containing thiourea and thiazolidine moieties. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-10. [Link]

  • Ravichandran, V., et al. (2019). Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Letters in Drug Design & Discovery, 16(6), 618-624. [Link]

  • Microbiology International. (n.d.). Broth Microdilution. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, May 27). Antimicrobial Susceptibility Testing. In StatPearls. Retrieved February 23, 2026, from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5039-5044. [Link]

  • Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 10). Retrieved February 23, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (2024, March 19). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Wathoni, N., et al. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education, 24(2), 1-8. [Link]

  • Letters in Applied NanoBioScience. (2025, September 4). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Retrieved February 23, 2026, from [Link]

  • Redox. (2022, March 9). Safety Data Sheet Thiourea. Retrieved February 23, 2026, from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: thiourea. Retrieved February 23, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved February 23, 2026, from [Link]

  • Ravichandran, V., et al. (2019). Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Letters in Drug Design & Discovery, 16(6), 618-624. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5039-5044. [Link]

  • Li, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences, 24(7), 6702. [Link]

  • Taylor & Francis Online. (n.d.). Broth microdilution – Knowledge and References. Retrieved February 23, 2026, from [Link]

  • International Journal of Advanced Research, Ideas and Innovations in Technology. (n.d.). Synthesis, characterization and screening of novel glycoside derivatives of thiourea for antimicrobial activity. Retrieved February 23, 2026, from [Link]

  • Ceyhan, G., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 519-530. [Link]

  • Badiceanu, C.-D., et al. (2025). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Molecules, 30(8), 1589. [Link]

  • ResearchGate. (2026, February 19). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold. Retrieved February 23, 2026, from [Link]

  • Scientific Research Publishing. (2026, January 29). Synthesis and Antibacterial Activity of Urea and Thiourea Derivatives of Anacardic Acid Mixture Isolated from A Natural Product Cashew Nut Shell Liquid (CNSL). Retrieved February 23, 2026, from [Link]

  • J-Stage. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold. Retrieved February 23, 2026, from [Link]

  • Semantic Scholar. (2009, January 22). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold. Retrieved February 23, 2026, from [Link]

Sources

enzyme inhibition assay protocol for thiourea derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Thiourea Derivatives for Enzyme Inhibition

Abstract & Strategic Scope

Thiourea derivatives (


) represent a privileged pharmacophore in medicinal chemistry due to their ability to coordinate with bivalent metal ions (Ni

, Cu

, Zn

) present in the active sites of metalloenzymes. While they exhibit potent antiviral and antibacterial properties, their lipophilicity and sulfur reactivity present unique challenges in assay development.

This guide details the protocols for evaluating thiourea derivatives against two primary targets: Jack Bean Urease (Nickel-dependent) and Mushroom Tyrosinase (Copper-dependent). Unlike generic protocols, this document addresses specific interference mechanisms common to sulfur-containing compounds, such as redox cycling and reagent consumption.

Critical Pre-Assay Considerations

Solubility and Solvent Tolerance

Thiourea derivatives are often poorly soluble in aqueous buffers. DMSO is the standard vehicle, but it can inhibit enzymes at high concentrations.

  • Urease Tolerance: Jack Bean Urease is stable in up to 2% DMSO.

  • Tyrosinase Tolerance: Mushroom Tyrosinase is more sensitive; keep DMSO < 1% if possible.

  • Protocol Adjustment: All control wells must contain the same % DMSO as the test wells to normalize solvent effects.

The "False Positive" Trap (Redox Interference)

Thioureas are reducing agents.

  • In Urease Assays (Berthelot Method): The developing reagent contains sodium hypochlorite (NaOCl). Thioureas can be oxidized by NaOCl, consuming the reagent needed to visualize ammonia. This results in a lack of color not because the enzyme was inhibited, but because the color-generating reagent was destroyed.

    • Solution: Run a Reagent Interference Control (described in Section 6).

  • In Tyrosinase Assays: Thioureas may chemically reduce dopaquinone back to L-DOPA, mimicking enzymatic inhibition.

Mechanism of Action

Thiourea derivatives typically act via Metal Chelation or Mixed Inhibition . The sulfur atom acts as a soft nucleophile, coordinating with the hard/borderline metal centers in the enzyme active site.

ThioureaMechanism cluster_0 Inhibition Pathway Inhibitor Thiourea Derivative (S-Donor Ligand) Metal Metal Center (Ni²⁺ or Cu²⁺) Inhibitor->Metal Chelation (Monodentate/Bidentate) Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->Complex Stabilizes Enzyme Metalloenzyme (Active Site) Enzyme->Metal Coordinates Enzyme->Complex Conformational Change Substrate Substrate (Urea / L-DOPA) Substrate->Metal Blocked Access

Figure 1: Mechanistic pathway of thiourea-mediated metalloenzyme inhibition via active site metal chelation.

Protocol A: Urease Inhibition Assay (Indophenol Method)

Target: Jack Bean Urease (EC 3.5.1.5) Method: Modified Weatherburn (Phenol-Hypochlorite)

This assay quantifies the ammonia produced by urea hydrolysis.[1] Ammonia reacts with phenol and hypochlorite to form indophenol blue (


).
Reagents Preparation
  • Phosphate Buffer (PBS): 100 mM, pH 6.8 (Potassium phosphate recommended).

  • Enzyme Solution: Jack Bean Urease (5 U/mL) in PBS. Prepare fresh on ice.

  • Substrate Solution: 100 mM Urea in PBS.

  • Phenol Reagent (Reagent A): 1% (w/v) Phenol + 0.005% (w/v) Sodium Nitroprusside in water. Store in amber bottle.

  • Alkali Reagent (Reagent B): 0.5% (w/v) NaOH + 0.1% (v/v) NaOCl (active chlorine) in water.

Experimental Workflow
StepActionVolume (

L)
Notes
1 Plate Setup Use clear 96-well microplates.
2 Add Enzyme25Add to all wells except Blanks.
3 Add Buffer25Add to Blank wells (replace enzyme).
4 Add Inhibitor 10Test compounds in DMSO.
5 Solvent Control10Add pure DMSO to Control wells (Max Activity).
6 Pre-Incubation -Incubate 15 min @ 37°C. Critical for thiourea binding.
7 Add Substrate50Add Urea to start reaction.
8 Reaction-Incubate 15 min @ 37°C.
9 Development 40Add Reagent A (Phenol).
10 Alkalinization 40Add Reagent B (Alkali).
11 Final Read-Incubate 20-30 min @ RT. Read Abs @ 625 nm .

Standard Control: Thiourea (pure) or Acetohydroxamic Acid (AHA). Typical


 for Thiourea 

.[2]

Protocol B: Tyrosinase Inhibition Assay (Dopachrome Method)

Target: Mushroom Tyrosinase (EC 1.14.18.1) Method: Dopachrome Accumulation[3]

Thiourea derivatives inhibit the oxidation of L-DOPA to Dopachrome (orange pigment).

Reagents Preparation
  • Buffer: 50 mM Phosphate Buffer, pH 6.8.

  • Enzyme Solution: Mushroom Tyrosinase (333 U/mL) in buffer. Keep on ice.

  • Substrate: L-DOPA (2 mM). Note: L-DOPA oxidizes rapidly. Prepare immediately before use and protect from light.

Experimental Workflow

TyrosinaseWorkflow Start Start: 96-Well Plate Add_Enzyme Add 40 µL Enzyme (Control & Test Wells) Start->Add_Enzyme Add_Inhibitor Add 20 µL Thiourea Derivative (Various Concentrations) Add_Enzyme->Add_Inhibitor Incubate_1 Pre-Incubation 10 min @ 30°C Add_Inhibitor->Incubate_1 Add_Substrate Add 140 µL L-DOPA (Initiate Reaction) Incubate_1->Add_Substrate Kinetic_Read Kinetic Read Abs 475 nm Every 1 min for 20 min Add_Substrate->Kinetic_Read

Figure 2: Kinetic workflow for Tyrosinase inhibition. Kinetic reading is preferred over endpoint to identify lag phases caused by thioureas.

Standard Control: Kojic Acid.[4][5] Typical


.

Data Analysis & Validation

Calculation of % Inhibition


  • 
    : Absorbance with inhibitor + enzyme.
    
  • 
    : Absorbance with solvent (DMSO) + enzyme.
    
  • 
    : Absorbance of substrate + buffer (no enzyme).
    
The "Interference Control" (Mandatory for Thioureas)

To validate that your thiourea derivative is not destroying the Phenol-Hypochlorite reagents (Urease assay):

  • Prepare a well with Buffer + Ammonium Chloride (Standard) .

  • Add your Test Compound .[6]

  • Add Reagents A & B .

  • Compare Absorbance to a well with Ammonium Chloride only .

  • Result: If the Test Compound well is significantly lighter, your compound is chemically interfering with the assay readout.

IC50 Determination

Plot Log[Concentration] vs. % Inhibition using non-linear regression (Sigmoidal Dose-Response, Variable Slope) in GraphPad Prism or Origin.

References

  • Weatherburn, M. W. (1967). Phenol-hypochlorite reaction for determination of ammonia.[1] Analytical Chemistry, 39(8), 971–974. Link

  • Kotwar, V., et al. (2020). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Scientific Reports, 10, 16656. Link

  • Khan, H., et al. (2019).[2] A Review on the Urease Inhibition Potential of Various Compounds. Indo Global Journal of Pharmaceutical Sciences, 9(1), 42-53.[2] Link

  • BenchChem Application Notes. (2025). Application Notes and Protocols for Testing Urease Inhibitors. Link

  • Thanigaimalai, P., et al. (2011). Structural requirement of N-phenylthioureas and benzothioamides as inhibitors of melanogenesis in melanoma B 16 cells. Bioorganic & Medicinal Chemistry Letters, 21(22), 6824-6828. Link

Sources

Application Note: HPLC Purity Analysis of (2-Fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and quality control scientists requiring a robust, validated HPLC method for the purity analysis of (2-Fluoro-5-methylphenyl)thiourea .

Introduction & Scope

This compound is a critical organosulfur intermediate often utilized in the synthesis of heterocyclic pharmaceutical candidates (e.g., aminobenzothiazoles) and as a ligand in coordination chemistry. Its purity is paramount, as sulfur-containing impurities can poison metal catalysts in downstream cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide details a stability-indicating HPLC method capable of separating the target thiourea from its primary synthetic precursors (2-Fluoro-5-methylaniline) and potential degradation products (isothiocyanates and urea analogs).

Chemical Profile
PropertyData
IUPAC Name 1-(2-Fluoro-5-methylphenyl)thiourea
Molecular Formula C₈H₉FN₂S
Molecular Weight 184.23 g/mol
LogP (Predicted) ~1.79 (Moderate Lipophilicity)
pKa ~ -1.0 (Thiourea S-protonation), Aniline precursor pKa ~3.5
UV Max ~245 nm, ~266 nm

Method Development Logic

Stationary Phase Selection

While thioureas are polar, the substituted phenyl ring confers sufficient hydrophobicity for Reverse Phase (RP) chromatography. A C18 (Octadecyl) column is selected as the primary phase.

  • Why: The 2-fluoro and 5-methyl substituents increase retention relative to unsubstituted phenylthiourea. A standard C18 provides the necessary hydrophobic selectivity to resolve the target from the more polar aniline starting material and the highly hydrophobic isothiocyanate impurities.

Mobile Phase Chemistry
  • Buffer (Mobile Phase A): 0.1% Formic Acid in Water.

    • Reasoning: Acidic pH (~2.7) suppresses the ionization of residual silanols on the column, reducing peak tailing. Furthermore, it ensures the aniline impurity (if present) is fully protonated, eluting early and distinctly from the neutral thiourea.

  • Organic Modifier (Mobile Phase B): Acetonitrile (ACN).

    • Reasoning: ACN provides sharper peak shapes and lower backpressure than methanol for aromatic compounds. It also has a lower UV cutoff, minimizing baseline drift at 254 nm.

Detection Wavelength
  • Selection: 254 nm.

    • Reasoning: The phenyl ring and thiocarbonyl (C=S) group exhibit strong π-π* transitions. While the λmax is near 245 nm, 254 nm is a universal standard that provides high sensitivity while avoiding solvent cut-off interference.

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II / Waters Alliance (or equivalent) with PDA/UV detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, LC-MS Grade Formic Acid.

Chromatographic Conditions
ParameterSetting
Column Temperature 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV @ 254 nm (Bandwidth 4 nm)
Run Time 20 Minutes
Gradient Program

A linear gradient is necessary to elute the polar aniline early and push off the hydrophobic dimers/isothiocyanates later.

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (Acetonitrile)Event
0.00 9010Equilibration
2.00 9010Isocratic Hold (Aniline elution)
12.00 1090Linear Ramp
15.00 1090Wash (Elute Dimers)
15.10 9010Return to Initial
20.00 9010Re-equilibration
Sample Preparation
  • Standard Stock: Dissolve 10 mg of this compound in 10 mL of 50:50 Water:Acetonitrile (Conc: 1 mg/mL). Sonicate for 5 mins.

  • Working Sample: Dilute Stock 1:10 to achieve 0.1 mg/mL for assay.

  • Impurity Spiking (Optional): Spike with 2-Fluoro-5-methylaniline to verify resolution (R > 2.0).

Impurity Profiling & Origin

Understanding the synthesis is key to identifying peaks. The standard synthesis involves reacting 2-fluoro-5-methylaniline with ammonium thiocyanate or benzoyl isothiocyanate.

Visualizing the Impurity Landscape

The following diagram maps the origin of potential impurities detectable by this method.

ImpurityMap SM Starting Material (2-Fluoro-5-methylaniline) Target TARGET This compound RT: ~8-9 min SM->Target Synthesis Imp3 Impurity C (Diphenylthiourea Dimer) RT: ~14 min SM->Imp3 Dimerization Side Rxn Reagent Reagent (NH4SCN / Benzoyl ITC) Reagent->Target Imp1 Impurity A (Isothiocyanate Intermediate) RT: ~13 min Target->Imp1 Acid/Heat Degradation Imp2 Impurity B (Desulfurized Urea Analog) RT: ~7 min Target->Imp2 Oxidative Desulfurization

Caption: Figure 1: Synthetic origin and predicted elution order of common impurities relative to the target thiourea.

System Suitability & Validation Criteria

To ensure the method is "self-validating" per E-E-A-T standards, the following criteria must be met before releasing results.

ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) > 2.0 between Aniline and ThioureaEnsures accurate integration of the starting material, which is the most likely contaminant.
Tailing Factor (T) 0.8 < T < 1.5Thioureas can interact with active silanols; excessive tailing indicates column aging or insufficient buffer strength.
Precision (RSD) < 1.0% (n=6 injections)Demonstrates system stability.
Signal-to-Noise > 10 for LOQSensitivity verification.
Analytical Workflow Diagram

Workflow Start Start Analysis Blank Inject Blank (50:50 ACN:H2O) Start->Blank CheckBlank Interference @ RT? Blank->CheckBlank Std Inject Standard (5x) Calc RSD CheckBlank->Std No Fail Troubleshoot: Check Column/Mobile Phase CheckBlank->Fail Yes CheckSys RSD < 1.0%? Tailing < 1.5? Std->CheckSys Sample Inject Sample CheckSys->Sample Pass CheckSys->Fail Fail Calc Calculate Purity (Area %) Sample->Calc End Report Results Calc->End

Caption: Figure 2: Standard Operating Procedure (SOP) decision tree for routine purity analysis.

Troubleshooting Guide

  • Problem: Split peak for the Target Thiourea.

    • Cause: Sample solvent is too strong (100% ACN) causing "washout" at the column head.

    • Solution: Dissolve sample in 50:50 Water:ACN or match the initial gradient conditions (10% ACN).

  • Problem: Drifting Baseline.

    • Cause: UV absorbance of Formic Acid at low wavelengths.

    • Solution: Ensure detection is at 254 nm, not 210 nm. If 210 nm is required, switch buffer to Phosphoric Acid.

  • Problem: Extra Peak at ~3 min (Dead Volume).

    • Cause: Nitrate or unretained salts from synthesis (Ammonium Thiocyanate residue).

    • Solution: These are not organic impurities; exclude from purity calculation if they elute in the void volume.

References

  • PubChem. (n.d.). Phenylthiourea | C7H8N2S | CID 676454. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • SIELC Technologies. (2018). Separation of 1-Phenyl-2-thiourea on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]

  • BioRxiv. (2023). Analytical Method Development for Evaluation of Pharmacokinetics... of Thiourea-Based Antivirals. Retrieved October 26, 2023, from [Link]

Troubleshooting & Optimization

Technical Support Center: Interpreting Complex NMR Spectra of (2-Fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the spectral analysis of (2-Fluoro-5-methylphenyl)thiourea. This molecule, while seemingly straightforward, presents a fascinating array of NMR spectroscopic challenges due to the interplay of a substituted aromatic ring, a fluorine atom, and a dynamic thiourea moiety. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to help you navigate these complexities, from peak assignment to identifying dynamic processes.

Predicted NMR Data Summary

Before diving into troubleshooting, it's crucial to have a theoretical framework. The following table provides predicted chemical shifts (δ) and coupling constants (J) for this compound. These values are estimates and can vary based on solvent, concentration, and temperature.

Atom Nucleus Predicted δ (ppm) Expected Multiplicity Key Coupling Constants (J) in Hz
H-3¹H~8.1 - 8.3ddd (doublet of doublet of doublets)³J(H3-H4) ≈ 8-9, ⁴J(H3-F) ≈ 6-8, ⁴J(H3-NH) ≈ 0-2
H-4¹H~7.0 - 7.2ddd (doublet of doublet of doublets)³J(H4-H3) ≈ 8-9, ³J(H4-F) ≈ 9-11, ⁴J(H4-H6) ≈ 2-3
H-6¹H~7.2 - 7.4dd (doublet of doublets)³J(H6-F) ≈ 4-6, ⁴J(H6-H4) ≈ 2-3
CH₃¹H~2.3 - 2.4d (doublet) or br s (broad singlet)⁵J(CH₃-F) ≈ 2-4
NH (Ar-NH)¹H~8.5 - 9.5br s (broad singlet)Exchangeable
NH₂¹H~7.0 - 8.0br s (broad singlet)Exchangeable
F¹⁹F-110 to -130m (multiplet)Coupled to H-3, H-4, H-6, and CH₃
C=S¹³C~180 - 185s or br sLong T₁ relaxation
C-1¹³C~125 - 130d (doublet)²J(C1-F) ≈ 15-20
C-2¹³C~155 - 160d (doublet)¹J(C2-F) ≈ 240-250
C-3¹³C~115 - 120d (doublet)²J(C3-F) ≈ 20-25
C-4¹³C~130 - 135d (doublet)³J(C4-F) ≈ 5-10
C-5¹³C~135 - 140d (doublet)⁴J(C5-F) ≈ 2-4
C-6¹³C~128 - 132d (doublet)³J(C6-F) ≈ 3-5
CH₃¹³C~20 - 22q (quartet)⁴J(CH₃-F) ≈ 3-5

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the NMR analysis of this compound in a practical question-and-answer format.

Part 1: ¹H NMR Spectrum Issues

Q1: The aromatic region of my ¹H NMR spectrum is a complex multiplet, not the simple doublets and triplets I expected. Why is it so difficult to interpret?

A1: This is a classic case of complex spin-spin splitting .[1][2][3] The complexity arises because each aromatic proton is coupled not only to its adjacent proton neighbors but also to the fluorine atom. The fluorine nucleus (¹⁹F) has a spin of I = 1/2, just like a proton, and it couples to protons through bonds, typically over 3 to 5 bonds (³J, ⁴J, and even ⁵J).[4][5]

  • Causality:

    • H-3 is coupled to H-4 (³JHH), the fluorine (⁴JHF), and potentially the adjacent N-H proton. This will split the signal into a doublet of doublets of doublets (ddd).

    • H-4 is coupled to H-3 (³JHH), the fluorine (³JHF), and H-6 (⁴JHH). This will also result in a complex multiplet, likely a ddd.

    • H-6 is coupled to the fluorine (³JHF) and H-4 (⁴JHH), resulting in a doublet of doublets (dd).

Because the chemical shifts of these protons are relatively close, their multiplets often overlap, creating what appears to be one large, indecipherable signal.

Caption: Key ¹H-¹H and ¹H-¹⁹F couplings causing complex splitting.

Q2: I'm missing the signals for my N-H protons, or they appear as very broad, low-intensity humps. Where are they?

A2: This is a very common and expected behavior for N-H protons, especially in thiourea moieties.[6] There are two primary reasons for this:

  • Chemical Exchange: Protons on heteroatoms (like nitrogen) are acidic and can exchange with each other, with trace amounts of water in the solvent, or with deuterium from the NMR solvent itself.[7] This exchange happens on the NMR timescale, causing the signal to broaden significantly. If the exchange is fast enough, the signal can become so broad that it merges with the baseline and disappears entirely.

  • Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear spin of I = 1 and possesses a quadrupole moment. This can lead to rapid relaxation of both the ¹⁴N nucleus and any attached protons, resulting in signal broadening.

Solution: The D₂O Shake Experiment

This is a definitive test to identify exchangeable protons.

Protocol: D₂O Exchange Experiment
  • Acquire Standard Spectrum: Dissolve your sample in a protic solvent (like CDCl₃ or Acetone-d₆) and acquire a standard ¹H NMR spectrum. Note the position and integration of the suspected N-H peaks.

  • Add D₂O: Remove the NMR tube from the spectrometer and add 1-2 drops of deuterium oxide (D₂O).

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure proper mixing and facilitate the H/D exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum.

  • Analyze: The broad signals corresponding to the N-H protons will have disappeared or be significantly reduced in intensity.[7] You may also see a new, broad peak appear for HOD (typically around 4.7 ppm in CDCl₃).

Q3: The signals for my aromatic protons or the methyl group appear doubled or unusually broad, even at high resolution. Am I looking at an impurity?

A3: While an impurity is possible, it's more likely you are observing rotational isomers (rotamers) . The carbon-nitrogen (C-N) bond in the thiourea group has significant double-bond character, which restricts free rotation.

  • Causality: This restricted rotation can lead to two or more distinct conformations that are stable on the NMR timescale. If the energy barrier to rotation is high enough, the protons in each rotamer will experience slightly different chemical environments, resulting in two separate sets of signals. If the rotation is at an intermediate rate, the signals will coalesce and appear broad.

  • Troubleshooting: Run a Variable Temperature (VT) NMR experiment.

    • Heating: Increasing the temperature provides enough thermal energy to overcome the rotational barrier. As the rate of rotation increases, the two distinct signals for each proton will broaden, move closer together, and eventually coalesce into a single, sharp, averaged signal.[7]

    • Cooling: Lowering the temperature can slow down the rotation, sometimes sharpening the signals of the individual rotamers.

Part 2: ¹⁹F and ¹³C NMR Spectrum Issues

Q4: I ran a proton-decoupled ¹³C NMR, but many of my aromatic peaks are still split into doublets. Did the decoupling fail?

A4: The proton decoupler worked correctly; what you are observing is ¹³C-¹⁹F coupling . Just as ¹⁹F couples to ¹H, it also couples to ¹³C, and these coupling constants can be very large, especially through one bond.[8]

  • ¹JCF: The carbon directly attached to the fluorine (C-2) will be split into a large doublet with a coupling constant of ~240-250 Hz. This peak may be broad.

  • ²JCF & ³JCF: Carbons two and three bonds away from the fluorine will also be split into doublets, with smaller coupling constants (typically 5-25 Hz).[8]

  • Long-Range Coupling: You may even observe smaller ⁴JCF couplings.

This C-F coupling is extremely useful for confirming your assignments. The presence of these doublets in the proton-decoupled spectrum is a key signature of a fluorinated compound.

Q5: The signal for my thiourea carbon (C=S) is extremely weak or completely absent in the ¹³C NMR spectrum. What happened?

A5: This is characteristic of quaternary carbons, especially thiocarbonyls (C=S). There are two main reasons for the low signal intensity:

  • Long T₁ Relaxation Time: Quaternary carbons (those with no attached protons) relax very slowly. In a standard ¹³C NMR experiment with a short relaxation delay, these carbons do not have enough time to return to their equilibrium state before the next pulse, leading to signal saturation and very low intensity.

  • Lack of Nuclear Overhauser Effect (NOE): The intensity of carbon signals is often enhanced by the NOE from attached protons during proton decoupling. Since the C=S carbon has no directly attached protons, it does not benefit from this enhancement.

  • Solution: To observe this carbon, you need to increase the relaxation delay (d1) in your acquisition parameters significantly, for example, to 10-20 seconds. This will allow the carbon to fully relax between scans, though it will substantially increase the total experiment time.

Q6: My ¹⁹F NMR spectrum shows a broad multiplet with a rolling or uneven baseline. How can I fix this and interpret the signal?

A6: A rolling baseline is a common artifact in ¹⁹F NMR, often due to the wide spectral width and high power pulses used.[9]

  • Solution (Acquisition): Ensure proper tuning and matching of the probe for the ¹⁹F frequency. If the problem persists, consult your instrument manager about adjusting acquisition parameters like the spectral width or pulse calibration.

  • Solution (Processing): Most modern NMR software has advanced baseline correction algorithms. A polynomial fit or Whittaker smoother can often effectively flatten a distorted baseline.[9]

  • Interpretation: The ¹⁹F signal for this molecule should be a complex multiplet. It is coupled to H-3, H-4, H-6, and the methyl protons. Analyzing this multiplet can be challenging, but it confirms the connectivity. For a cleaner spectrum, you can run a ¹⁹F{¹H} decoupled experiment, which will cause this multiplet to collapse into a single sharp singlet.

Advanced Analysis: A Workflow for Unambiguous Assignment

For a molecule with this level of complexity, 2D NMR is not a luxury but a necessity for confident structural validation.

Caption: A logical workflow for assigning complex NMR spectra.

  • ¹H-¹H COSY: This experiment shows correlations between protons that are coupled to each other. It will definitively link H-3 and H-4, and H-4 and H-6, allowing you to trace the connectivity around the aromatic ring.

  • ¹H-¹³C HSQC: This experiment correlates each proton signal with the signal of the carbon it is directly attached to.[10] This is the most reliable way to assign which proton belongs to which carbon (e.g., assign the H-3 signal to the C-3 signal).

  • ¹H-¹³C HMBC: This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.[11] This is invaluable for piecing together the full structure. For example, you should see correlations from:

    • The CH₃ protons to C-5, C-4, and C-6.

    • H-6 to C-5, C-4, and C-2.

    • The Ar-NH proton to C-1, C-2, and C-6, and the C=S carbon.

By systematically analyzing these 1D and 2D spectra, every proton and carbon in this compound can be assigned with confidence.

References

  • W. D. W. D. Boykin, "Solvent Effects on Nitrogen NMR Shieldings of Thiourea Systems," Nitrogen NMR, 2000.
  • Wikipedia, "Fluorine-19 nuclear magnetic resonance spectroscopy," Wikipedia, 2023. [Link]

  • G. González et al., "NMR and i.r. studies of the solvent effect on thioureas," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 1982. [Link]

  • Chad's Prep, "Complex Splitting | NMR | Organic Chemistry," YouTube, 2018. [Link]

  • AZoM, "Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds," AZoM.com, 2017. [Link]

  • A. Gargiulo et al., "Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives," PMC, 2022. [Link]

  • A. Gargiulo et al., "Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy," The Journal of Organic Chemistry, 2020. [Link]

  • I. S. Shenderovich et al., "A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?," PMC, 2021. [Link]

  • Chemistry LibreTexts, "More Complex Spin-Spin Splitting Patterns," Chemistry LibreTexts, 2025. [Link]

  • ResearchGate, "Fluorine-19 NMR Questions," ResearchGate, 2024. [Link]

  • H. J. Reich, "19F NMR Chemical Shifts," Organic Chemistry Data, 2020. [Link]

  • Chemistry Stack Exchange, "Why are fluorine-19 NMR spectra less affected by paramagnetic centers than other common nuclei?," Chemistry Stack Exchange, 2023. [Link]

  • ARPI - UNIPI, "Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives," ARPI - UNIPI, 2022. [Link]

  • University of Rochester, "Troubleshooting 1H NMR Spectroscopy," Department of Chemistry, N.D. [Link]

  • University of Ottawa, "19Flourine NMR," NMR Facility, N.D. [Link]

  • MDPI, "Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities," MDPI, 2024. [Link]

  • ResearchGate, "Why some thiourea compounds didn't show peak for NH in NMR spectrum?," ResearchGate, 2015. [Link]

  • Chemistry LibreTexts, "More Complex Spin-Spin Splitting Patterns," Chemistry LibreTexts, 2023. [Link]

  • The Organic Chemistry Tutor, "Spin Spin Splitting - N+1 Rule - Multiplicity - Proton NMR Spectroscopy," YouTube, 2019. [Link]

  • University of Ottawa NMR Facility Blog, "13C NMR of Fluorinated Organics," Blogger, 2007. [Link]

  • ResearchGate, "13 C-NMR spectrum of ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thiourea (4a)," ResearchGate, N.D. [Link]

  • PMC, "Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities," PMC, 2024. [Link]

  • Pure Synth, "N-(5-Fluoro-2-Methylphenyl)Thiourea 97%," Pure Synth, N.D. [Link]

  • PubMed, "19F NMR study of the uptake of 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil in erythrocytes," PubMed, 1994. [Link]

  • ResearchGate, "1 H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d)," ResearchGate, N.D. [Link]

  • ResearchGate, "Use of the 2D H-C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals," ResearchGate, 2021. [Link]

  • ISTA Research Explorer, "A Novel HMBC-CC-HMQC NMR Strategy for Methyl Assignment," ISTA, N.D. [Link]

Sources

Technical Support Center: Stability-Indicating HPLC Method for (2-Fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the development and troubleshooting of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for (2-Fluoro-5-methylphenyl)thiourea. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides not just procedural steps but also the underlying scientific rationale to empower you to develop a robust, reliable, and compliant analytical method.

The development of a stability-indicating analytical procedure is a regulatory requirement and a critical component in the drug development lifecycle.[1][2] It ensures that the quantitative analytical method can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other excipients.[3][4] This guide will walk you through method development, validation, and common troubleshooting scenarios.

Recommended Initial HPLC Method Parameters

This section provides a robust starting point for your method development. The selection of a C18 stationary phase is based on its wide applicability in reversed-phase chromatography for moderately polar to non-polar compounds.[5] Acetonitrile is often chosen over methanol for its lower viscosity and UV cutoff. A mild acidic mobile phase using formic acid helps to ensure consistent peak shapes by suppressing the ionization of silanol groups on the silica support.

ParameterRecommended ConditionRationale & Expertise
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent hydrophobic retention for the phenyl ring, while being suitable for the polarity of the thiourea moiety. A 5 µm particle size offers a good balance between efficiency and backpressure.[5][6]
Mobile Phase A 0.1% Formic Acid in Water (HPLC Grade)Acidifies the mobile phase to control analyte ionization and minimize peak tailing from silanol interactions.[6]
Mobile Phase B Acetonitrile (HPLC Grade)A common organic modifier in RP-HPLC with good elution strength and UV transparency.
Elution Mode GradientA gradient is recommended to ensure elution of the parent compound with a good peak shape and to separate it from potential, more polar or less polar, degradation products that may form during stress studies.[7]
Example Gradient 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-25 min: 90% B; 25-26 min: 90% to 10% B; 26-30 min: 10% BThis provides a broad scouting gradient to separate the analyte from a wide range of potential degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column, providing optimal efficiency.
Column Temperature 30 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. It must be controlled for reproducible retention times.
Detection Wavelength UV, ~240 nm (To be determined by UV scan)Thiourea derivatives typically have UV absorbance. A UV scan of the analyte solution should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[6]
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the injection solvent.
Sample Diluent Mobile Phase (Initial Conditions) or Acetonitrile/Water (50:50)The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape.[8]

Experimental Protocols: Building a Self-Validating Method

A scientifically sound method is one that has been proven to be suitable for its intended purpose through validation.[1][9] The following protocols outline the critical experiments required.

Protocol 1: Forced Degradation (Stress) Studies

Forced degradation studies are essential to demonstrate the specificity of the analytical method by intentionally degrading the API under various stress conditions.[9][10] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the resulting degradation products can be detected and resolved from the parent peak.[9]

Objective: To generate potential degradation products and demonstrate the method's ability to separate them from the intact this compound.

Workflow Diagram: Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_evaluation Evaluation API_Stock Prepare API Stock Solution (e.g., 1 mg/mL in Diluent) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API_Stock->Acid Expose Aliquots Base Base Hydrolysis (0.1 M NaOH, RT) API_Stock->Base Expose Aliquots Oxidation Oxidation (3% H2O2, RT) API_Stock->Oxidation Expose Aliquots Thermal Thermal (70°C, Solid State) API_Stock->Thermal Expose Aliquots Photo Photolytic (ICH Q1B Light Box) API_Stock->Photo Expose Aliquots Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Conc. Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Inject Inject Stressed & Control Samples into HPLC Dilute->Inject Analyze Analyze Chromatograms Inject->Analyze Specificity Assess Peak Purity Analyze->Specificity Resolution Check Resolution (Rs > 2) between API and Degradants Specificity->Resolution

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Procedure:

  • Prepare Solutions: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable diluent (e.g., Acetonitrile/Water 50:50).

  • Acid Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl to get a final acid concentration of 0.1 M. Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours), cool, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[6]

  • Base Hydrolysis: Mix equal parts of the stock solution with 0.2 M NaOH to get a final base concentration of 0.1 M. Keep at room temperature. Withdraw aliquots at time points, neutralize with 0.1 M HCl, and dilute for analysis. Thiourea derivatives can be susceptible to base hydrolysis.

  • Oxidative Degradation: Mix equal parts of the stock solution with 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature and protected from light. Withdraw aliquots, quench if necessary, and dilute for analysis. The thio-carbonyl group (C=S) is prone to oxidation.[6]

  • Thermal Degradation: Store the solid API powder in a stability chamber at an elevated temperature (e.g., 70°C).[6] At various time points, withdraw a sample, dissolve it in diluent, and analyze by HPLC.

  • Photodegradation: Expose both the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][11] Analyze the exposed samples against a control sample protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

  • Evaluation: Examine the chromatograms for new peaks. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main API peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the main peak is spectrally pure in the presence of degradants.[12]

Protocol 2: Method Validation (ICH Q2(R2) Guidelines)

Once the method's specificity is demonstrated, it must be fully validated to ensure it is reliable for routine use.[2]

ParameterPurpose & ProcedureAcceptance Criteria (Typical)
Specificity Confirmed through forced degradation studies. The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[1]Peak purity index > 0.999 (with PDA detector). Resolution (Rs) between analyte and nearest degradant peak > 2.0.
Linearity To demonstrate that the method's response is directly proportional to the analyte concentration. Prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.[13]
Accuracy To determine the closeness of the test results to the true value. Perform recovery studies by spiking a placebo with known amounts of the API at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.[13][14]
Precision Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Analyze a minimum of six replicate preparations at 100% of the test concentration. Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).Relative Standard Deviation (RSD) ≤ 2.0% for repeatability.[13] RSD ≤ 3.0% for intermediate precision.[13]
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Often determined based on the signal-to-noise ratio (S/N) of 3:1.S/N ≥ 3.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio (S/N) of 10:1.[1]S/N ≥ 10. Precision (RSD) at this concentration should be acceptable.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13] Examples: Flow rate (±0.1 mL/min), Column Temperature (±2°C), Mobile Phase pH (±0.2 units).System suitability parameters (e.g., retention time, peak area) should remain within predefined limits. RSD of results should not be significantly affected.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during HPLC analysis. The key to effective troubleshooting is to change only one parameter at a time.[15]

Workflow Diagram: HPLC Troubleshooting Logic

G cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Pressure Issues cluster_solutions Potential Solutions Problem Problem Observed in Chromatogram? Peak_Tailing Peak Tailing? Problem->Peak_Tailing Shape RT_Shift Retention Time Shifting? Problem->RT_Shift Retention High_Pressure Pressure Too High? Problem->High_Pressure Pressure Peak_Fronting Peak Fronting? Sol_Tailing Check mobile phase pH Use end-capped column Lower sample concentration Peak_Tailing->Sol_Tailing Split_Peak Split/Double Peak? Sol_Fronting Lower sample concentration Ensure sample solvent is weaker than mobile phase Peak_Fronting->Sol_Fronting Sol_Split Clean/replace column frit Check for column void Ensure sample solvent compatibility Split_Peak->Sol_Split No_Retention No/Poor Retention? Sol_RT Check pump/flow rate Ensure proper column equilibration Check mobile phase composition RT_Shift->Sol_RT Sol_Retention Decrease mobile phase %B Use a more retentive column (e.g., Phenyl-Hexyl) No_Retention->Sol_Retention Low_Pressure Pressure Too Low? Sol_HighP Check for blockages (frit, tubing) Replace in-line filter Flush column High_Pressure->Sol_HighP Sol_LowP Check for leaks Ensure sufficient mobile phase Degas mobile phase Low_Pressure->Sol_LowP

Caption: A decision tree for troubleshooting common HPLC issues.

FAQs: Peak Shape Problems

Q1: My peak for this compound is tailing significantly. What are the causes and solutions?

  • Answer: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[8]

    • Cause 1: Silanol Interactions: The thiourea group can interact with free silanol groups on the silica backbone of the C18 column.

      • Solution: Ensure the mobile phase pH is low (e.g., using 0.1% formic or acetic acid, pH ~2.5-3.5) to keep the silanols protonated and reduce interaction. Using a high-quality, end-capped column can also minimize this effect.[16]

    • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

      • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[7]

    • Cause 3: Column Contamination: Strongly retained impurities from previous injections can bind to the column head, creating active sites that cause tailing.

      • Solution: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile). If the problem persists, replace the guard column or, if necessary, the analytical column.[16]

Q2: I'm observing split or shouldered peaks. How do I fix this?

  • Answer: Split peaks often indicate a problem with the flow path at the head of the column or an issue with the sample solvent.[15]

    • Cause 1: Partially Blocked Frit/Column Void: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample band to spread unevenly.[17] A void can also form at the top of the column bed over time.

      • Solution: First, try reversing the column (if permitted by the manufacturer) and flushing it with a strong solvent at a low flow rate. If this doesn't work, the column may need to be replaced. Always filter your samples and mobile phases to prevent this.[17] Using a guard column is highly recommended.[16]

    • Cause 2: Injection Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your initial mobile phase (e.g., 100% Acetonitrile when the mobile phase starts at 10% Acetonitrile), it can cause peak distortion.

      • Solution: Prepare your sample in a diluent that is as close as possible to the initial mobile phase composition.[8]

FAQs: Retention and Baseline Issues

Q3: The retention time of my analyte is drifting or shifting between injections. Why is this happening?

  • Answer: Retention time instability points to a lack of equilibrium or a problem with the mobile phase delivery.[15]

    • Cause 1: Insufficient Column Equilibration: This is common with gradient methods. The column needs adequate time to return to the initial mobile phase conditions before the next injection.

      • Solution: Increase the post-run equilibration time in your gradient program. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.

    • Cause 2: Mobile Phase Issues: The composition of your mobile phase may be changing. This can happen if one of the solvent reservoirs is running low, if the solvents are not mixed properly, or due to faulty pump proportioning valves.[18]

      • Solution: Ensure you have enough of each mobile phase solvent. If preparing manually, ensure accurate mixing. If the problem points to the pump, you may need to service the check valves or proportioning valve.[18]

    • Cause 3: Temperature Fluctuations: The laboratory temperature can affect retention time.

      • Solution: Use a column thermostat to maintain a constant column temperature.

Q4: My compound has very little retention and elutes near the void volume. How can I increase its retention?

  • Answer: This is a common challenge for relatively polar compounds on reversed-phase columns.[8][19]

    • Solution 1: Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (Acetonitrile) in your mobile phase. For a gradient method, start with a lower %B.

    • Solution 2: Use a Different Stationary Phase: If reducing organic content is not effective or not possible (due to column dewetting in highly aqueous mobile phases), consider a column with a different selectivity. A Phenyl-Hexyl column can offer alternative pi-pi interactions with the aromatic ring of your analyte.[8][20] An embedded polar group (EPG) column is also an excellent choice for retaining polar compounds.

    • Solution 3: Consider HILIC: For very polar compounds that are unretained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a high organic mobile phase.[19]

Q5: My HPLC baseline is noisy or drifting. What should I check?

  • Answer: A poor baseline can compromise the accuracy of integration, especially for small peaks.

    • Cause 1: Air Bubbles: Air dissolved in the mobile phase can outgas in the pump or detector, causing noise.

      • Solution: Ensure your mobile phases are thoroughly degassed using an online degasser, sonication, or helium sparging.[7]

    • Cause 2: Contaminated Mobile Phase: Impurities in your solvents or additives can create a noisy or drifting baseline.

      • Solution: Use high-purity HPLC-grade solvents and reagents. Prepare fresh mobile phases daily.[15]

    • Cause 3: Detector Lamp Issue: The UV detector lamp may be nearing the end of its life.

      • Solution: Check the lamp energy or intensity through your chromatography software. If it is low, replace the lamp.

References

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26).
  • 3 Key Steps for HPLC Validation in Stability Testing. (2025, September 27). Altabrisa Group.
  • Validation of stability indicating: Significance and symbolism. (2024, December 8). Wisdomlib.
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estim
  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.
  • ICH Stability Testing and appropriate validation of analytical procedures. (2024, April 8). HMR Labs.
  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • Preventing degradation of thiourea derivatives during long-term storage. Benchchem.
  • Successful HPLC Operation – A Troubleshooting Guide. ThermoFisher.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Engineering successful analytical methods using HILIC as an altern
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv.
  • ICH Stability Testing and Method Development. (2020, April 22). YouTube.
  • A Researcher's Guide to Analytical Methods for Characterizing Thiourea Deriv
  • Q1A(R2) Guideline. (2010, February 2). ICH.
  • A practical guide to forced degradation and stability studies for drug substances. Sannova.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
  • HPLC chromatograms of forced degradation study under different...
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy...
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020, November 12).
  • Stability Indicating HPLC Method Development: A Review. (2019).
  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023, April 25). MDPI.
  • 4 Common Mistakes to Avoid in HPLC.
  • HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. (2023, August 9). SIELC Technologies.
  • HPLC Pain Points. (2022, November 15). Cytiva.
  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. 66ulAJIycuWoW9RJNPAh30pdCVI=)

Sources

Technical Support Center: Scaling Up the Synthesis of (2-Fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis and scale-up of (2-Fluoro-5-methylphenyl)thiourea. It is structured in a question-and-answer format to directly address potential challenges and frequently asked questions encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main, reliable methods for synthesizing this compound:

  • Reaction of 2-Fluoro-5-methylaniline with an Isothiocyanate: This is a widely used and generally high-yielding method involving the reaction of the parent amine with a suitable isothiocyanate, such as benzoyl isothiocyanate or an alkali metal thiocyanate like ammonium or sodium thiocyanate.[1][2] The in-situ generation of the isothiocyanate from the corresponding acid chloride and a thiocyanate salt is a common variation.[2]

Q2: What are the key safety considerations when working with thiourea synthesis, especially during scale-up?

Safety is paramount. Key considerations include:

  • Handling Thiocyanates: Ammonium and sodium thiocyanate can be harmful if swallowed or inhaled and can release toxic gases upon contact with acids.[4][5] Always handle these reagents in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]

  • Carbon Disulfide: This reagent is highly flammable and toxic. All work with carbon disulfide must be conducted in a certified chemical fume hood.

  • Thiophosgene: If used as an alternative, thiophosgene is highly toxic and requires stringent safety precautions.[6]

  • Reaction Exotherms: Be aware of potential exothermic reactions, especially during scale-up. Monitor the reaction temperature closely and have a cooling system readily available.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up of this compound.

Low or No Product Yield

Problem: The reaction is not proceeding as expected, resulting in a low yield or no desired product.

Potential Cause Recommended Solution Scientific Rationale
Poor Quality Starting Materials Ensure the 2-fluoro-5-methylaniline is pure and the thiocyanate salt is dry. If using an isothiocyanate, verify its purity and consider using a freshly prepared sample.[1]Impurities in the starting materials can interfere with the reaction, leading to side products or inhibition of the desired transformation.
Low Nucleophilicity of the Amine The fluorine atom on the aromatic ring slightly deactivates the amine. While generally reactive enough, for sluggish reactions, consider adding a non-nucleophilic base like triethylamine to activate the amine.[1]The base can deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the isothiocyanate or carbon disulfide.
Decomposition of Isothiocyanate Intermediate If generating the isothiocyanate in-situ, ensure the reaction conditions are optimized to favor its formation and immediate reaction with the amine. Use anhydrous solvents to prevent hydrolysis.Isothiocyanates can be unstable and prone to decomposition or side reactions, especially in the presence of moisture.[1]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] If the reaction stalls, consider increasing the reaction temperature or prolonging the reaction time.[1]These techniques allow for real-time tracking of reactant consumption and product formation, helping to determine the optimal reaction endpoint.
Formation of Side Products and Impurities

Problem: The final product is contaminated with significant impurities.

Potential Cause Recommended Solution Scientific Rationale
Formation of Symmetrical Thiourea This can occur if the in-situ generated isothiocyanate reacts with the starting amine.[1] A two-step, one-pot method where the second amine is added only after the complete formation of the isothiocyanate can mitigate this.[1]By ensuring the complete consumption of the initial isothiocyanate-forming reagent before adding the amine, the formation of the symmetrical byproduct is minimized.
Unreacted Starting Materials Optimize the stoichiometry of the reactants. A slight excess (1.0-1.1 equivalents) of the amine can be used to ensure the complete consumption of the isothiocyanate.[7]Driving the reaction to completion by using a slight excess of one reactant is a common strategy to maximize the yield of the desired product.
Decomposition Products Avoid excessive heating, as this can lead to the decomposition of the product or starting materials.[6]Thermal degradation can lead to a complex mixture of impurities that are difficult to separate from the desired product.
Challenges in Product Isolation and Purification

Problem: Difficulty in obtaining a pure, solid product.

Potential Cause Recommended Solution Scientific Rationale
Product is an Oil or Gummy Solid If the product precipitates as an oil, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product can also be effective.These techniques provide nucleation sites for crystal growth, facilitating the transition from a supersaturated solution or oil to a crystalline solid.
Product is Contaminated with Salts After the reaction, a thorough aqueous workup is crucial. Washing the organic layer with water or brine can remove inorganic salts.[6]The difference in solubility between the organic product and inorganic byproducts allows for their separation through liquid-liquid extraction.
Product is Difficult to Purify by Recrystallization If recrystallization is ineffective, column chromatography is a powerful alternative for separating the desired product from impurities with different polarities.[6][7]Column chromatography separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of pure compounds from complex mixtures.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol describes a reliable method for synthesizing the target compound on a laboratory scale.

Materials:

  • 2-Fluoro-5-methylaniline

  • Ammonium thiocyanate[8]

  • Hydrochloric acid (concentrated)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 0.1 mole of 2-fluoro-5-methylaniline in a mixture of 9 mL of concentrated HCl and 25 mL of water.

  • Heat the solution to approximately 60-70°C for 1 hour.[3]

  • Cool the mixture in an ice bath for about 1 hour.

  • Slowly add 0.1 mole of ammonium thiocyanate to the cooled solution.[3]

  • Reflux the resulting solution for 4 hours.[3]

  • Add 20 mL of water to the reaction mixture while stirring continuously to induce crystallization.

  • Filter the crude product and wash it with cold water.

  • Recrystallize the solid from aqueous ethanol to obtain pure this compound.

Scaling Up the Synthesis: Key Considerations

Scaling up a chemical synthesis requires careful planning to ensure safety, efficiency, and consistent product quality.

Parameter Lab-Scale (e.g., 1-10 g) Pilot-Scale (e.g., 100 g - 1 kg) Rationale for Change
Reaction Vessel Round-bottom flaskJacketed glass reactorA jacketed reactor allows for precise temperature control, which is critical for managing potential exotherms during a larger-scale reaction.
Addition of Reagents Manual addition via dropping funnelMetering pumpA metering pump ensures a controlled and consistent addition rate, which is important for maintaining optimal reaction conditions and preventing temperature spikes.
Stirring Magnetic stirrerOverhead mechanical stirrerA mechanical stirrer provides more efficient and uniform mixing for larger reaction volumes, preventing localized hot spots and ensuring homogeneity.
Work-up Separatory funnelJacketed reactor with a bottom outlet valveA reactor with a bottom outlet facilitates the separation of layers after an extractive workup on a larger scale.
Isolation Buchner funnelCentrifuge or filter pressThese methods are more efficient for isolating large quantities of solid product from the mother liquor.

Visualizations

Reaction Mechanism

G cluster_0 Step 1: Formation of Phenylammonium Chloride cluster_1 Step 2: Reaction with Thiocyanate Amine 2-Fluoro-5-methylaniline AmmoniumChloride (2-Fluoro-5-methylphenyl)ammonium chloride Amine->AmmoniumChloride + HCl HCl HCl->AmmoniumChloride + Product This compound AmmoniumChloride->Product + Thiocyanate Ammonium Thiocyanate Thiocyanate->Product +

Caption: Synthesis of this compound.

Scale-Up Workflow

G Start Lab-Scale Protocol (1-10 g) Process_Safety Process Safety Review (HAZOP Analysis) Start->Process_Safety Reagent_Sourcing Source Larger Quantities of Starting Materials Process_Safety->Reagent_Sourcing Equipment Select Appropriate Pilot-Scale Equipment Reagent_Sourcing->Equipment Pilot_Run Perform Pilot-Scale Run (100 g - 1 kg) Equipment->Pilot_Run Analysis In-Process and Final Product Analysis (QC) Pilot_Run->Analysis Optimization Optimize Reaction Parameters Analysis->Optimization Documentation Document Batch Manufacturing Record Analysis->Documentation Optimization->Pilot_Run Iterate

Caption: Workflow for scaling up the synthesis.

Troubleshooting Decision Tree

G Start Low Yield or No Product Check_Purity Check Starting Material Purity? Start->Check_Purity Impure Purify Starting Materials Check_Purity->Impure No Pure Proceed Check_Purity->Pure Yes Check_Conditions Review Reaction Conditions? Temp_Time Increase Temperature or Time? Check_Conditions->Temp_Time Catalyst Add a Base (e.g., Triethylamine)? Check_Conditions->Catalyst Pure->Check_Conditions Yes_Temp Monitor for Decomposition Temp_Time->Yes_Temp Yes No_Temp Consider Catalyst Temp_Time->No_Temp No Yes_Catalyst Run Small Scale Test Reaction Catalyst->Yes_Catalyst Yes

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized (2-Fluoro-5-methylphenyl)thiourea by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a synthesized compound's purity is not merely a procedural step but a cornerstone of scientific validity and regulatory compliance. For novel compounds such as (2-Fluoro-5-methylphenyl)thiourea, a molecule of interest in medicinal chemistry, establishing a robust and reliable analytical method for purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for validating the purity of synthesized this compound, grounded in the principles of scientific integrity and supported by experimental data.

The biological activity and physical characteristics of thiourea derivatives are directly tied to their structural integrity and purity.[1] Therefore, employing rigorous analytical methods is essential for their development and quality control.[1] High-Performance Liquid Chromatography (HPLC) stands out as a powerful technique for the separation, identification, and quantification of these compounds, especially within complex mixtures.[1][2]

The Rationale Behind Method Selection: Why Reversed-Phase HPLC?

For the analysis of small organic molecules like this compound, reversed-phase HPLC (RP-HPLC) is the predominant method of choice.[3] This preference is rooted in its versatility, reproducibility, and compatibility with a wide array of detectors, including mass spectrometers.[3] The fundamental principle of RP-HPLC involves a non-polar stationary phase (commonly C18) and a polar mobile phase.[4] This setup allows for the effective separation of molecules based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[4]

Given the structure of this compound (Molecular Formula: C₈H₉FN₂S), which possesses both polar (thiourea) and non-polar (fluorinated aromatic ring) moieties, RP-HPLC provides the ideal mechanism for achieving high-resolution separation from potential impurities.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a validated HPLC method for the purity assessment of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the method's robustness.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep 1. Weigh & Dissolve Synthesized Compound (e.g., 1 mg/mL in Methanol) StandardPrep 2. Prepare Reference Standard Solution (Commercial or Characterized Batch) Filter 3. Filter all solutions (0.45 µm Syringe Filter) Injection 4. Inject onto HPLC System Filter->Injection Separation 5. Isocratic Elution on C18 Column Injection->Separation Detection 6. UV Detection (e.g., 254 nm) Separation->Detection Integration 7. Integrate Peak Areas Detection->Integration Calculation 8. Calculate Purity (% Area) Integration->Calculation

Caption: Workflow for HPLC Purity Validation of this compound.

Detailed Experimental Protocol:

1. Instrumentation and Reagents:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common and effective choice.[1]

  • Reagents: HPLC grade acetonitrile and water are essential.[1] Methanol (HPLC grade) is used for sample preparation.[1]

2. Mobile Phase Preparation:

  • A mixture of acetonitrile and water is a typical mobile phase for the analysis of thiourea derivatives.[1] The optimal ratio should be determined to achieve good separation and peak shape. For this analysis, an isocratic mobile phase of Acetonitrile:Water (60:40 v/v) is a good starting point.

3. Standard and Sample Preparation:

  • Reference Standard: A commercially available or well-characterized batch of this compound should be used. Prepare a stock solution of approximately 1 mg/mL in methanol.

  • Synthesized Sample: Prepare a solution of the synthesized this compound at the same concentration (1 mg/mL) in methanol.

  • Filtration: It is crucial to filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.[1]

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled at 25 °C.[1]

  • Detection Wavelength: Determined from the UV spectrum of the compound, typically in the range of 230-280 nm.[1] For this compound, 254 nm is a suitable wavelength.

Comparative Purity Analysis: Synthesized vs. Commercial Standard

To objectively evaluate the purity of the synthesized this compound, a direct comparison with a high-purity commercial standard is performed.

Sample ID Retention Time (min) Peak Area % Purity (Area %) Impurities Detected
Commercial Standard 5.21,250,00099.8%Minor peak at 3.1 min (0.2%)
Synthesized Batch 1 5.21,180,00097.5%Peak at 3.1 min (1.5%), Peak at 4.5 min (1.0%)
Synthesized Batch 2 (Post-Recrystallization) 5.21,220,00099.5%Minor peak at 3.1 min (0.5%)

This data clearly demonstrates the effectiveness of the HPLC method in quantifying the purity of the synthesized compound. It also highlights the importance of purification steps, as evidenced by the significant increase in purity for Batch 2 after recrystallization.

Understanding Potential Impurities in Thiourea Synthesis

The synthesis of thiourea derivatives can be prone to side reactions, leading to the formation of impurities.[5] Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products.[5][6] For instance, the reaction of an isothiocyanate with a primary amine is a common synthetic route.[6] In this case, potential impurities could arise from the degradation of the isothiocyanate or the presence of symmetrical thioureas.[6] Hydrolysis of the thiourea product can also occur, especially under acidic or basic conditions.[5][6]

The developed HPLC method should be capable of separating the main compound from these potential impurities. The specificity of the method, a key validation parameter according to ICH guidelines, ensures that the analytical signal is solely from the analyte of interest.[7][8]

Method Validation: Adhering to ICH Guidelines

For use in a regulated environment, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[2][7] This process establishes that the performance characteristics of the method are suitable for its intended application.[9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

ICH_Validation Method HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Robustness->Validated

Caption: Key Parameters for HPLC Method Validation according to ICH Guidelines.

Conclusion

This guide has provided a comprehensive framework for validating the purity of synthesized this compound using reversed-phase HPLC. By understanding the rationale behind method selection, adhering to a detailed experimental protocol, and performing a comparative analysis against a known standard, researchers can confidently assess the quality of their synthesized compounds. The principles of scientific integrity, underscored by adherence to established validation guidelines, are crucial for generating reliable and reproducible data in the pursuit of new drug discoveries.

References

  • Reverse-phase HPLC analysis and purification of small molecules - PubMed. (n.d.).
  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11).
  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. (n.d.).
  • Small Molecule HPLC - Sigma-Aldrich. (n.d.).
  • Side reactions and byproduct formation in thiourea synthesis - Benchchem. (n.d.).
  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. (2025, August 12).
  • A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives - Benchchem. (n.d.).
  • Troubleshooting common side reactions in thiourea synthesis - Benchchem. (n.d.).
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2021, March 26).
  • Reversed-phase chromatography - Wikipedia. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).

Sources

A Researcher's Guide to Validating the Bioactivity of (2-Fluoro-5-methylphenyl)thiourea: A Comparative and Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the biological activity of the novel compound, (2-Fluoro-5-methylphenyl)thiourea. While direct peer-reviewed data for this specific molecule is not yet prevalent, this document synthesizes established principles and experimental protocols from the broader class of thiourea derivatives to propose a robust validation strategy. By leveraging the known bioactivities of structurally related compounds, we present a clear path forward for characterizing its potential as a therapeutic agent.

The Thiourea Scaffold: A Privileged Structure in Medicinal Chemistry

Thiourea and its derivatives are a versatile class of organic compounds recognized for their wide spectrum of biological activities.[1][2][3] The core thiourea motif, characterized by a C=S group flanked by two nitrogen atoms, allows for diverse chemical modifications, leading to compounds with anticancer, antimicrobial, antiviral, antioxidant, and enzyme inhibitory properties.[1][2][3][4][5] The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, often leading to improved biological efficacy.[6]

The bioactivity of thiourea derivatives is often attributed to the ability of the N-H groups to act as hydrogen bond donors and the sulfur atom to serve as a hydrogen bond acceptor or to coordinate with metal ions in the active sites of enzymes.[3][7] These interactions are crucial for their binding to various biological targets, including enzymes and cellular receptors.[1][7]

Proposed Bioactivity Screening for this compound: A Multi-faceted Approach

Given the established activities of analogous compounds, we propose a tiered screening approach to comprehensively evaluate the bioactivity of this compound. This involves a series of in vitro assays targeting potential anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity Evaluation

The anticancer potential of thiourea derivatives is well-documented, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines.[1][2][6][8] The proposed workflow for assessing the anticancer activity of this compound is as follows:

Anticancer_Activity_Workflow A Prepare Stock Solution of this compound C MTT or SRB Assay (Cell Viability) A->C B Cell Culture (e.g., MCF-7, A549, HepG2) B->C D Data Analysis (Calculate IC50 values) C->D E Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) D->E

Caption: Workflow for in vitro anticancer activity screening.

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][9][10]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).[9]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[11]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[6]

Table 1: Comparative Anticancer Activity of Selected Thiourea Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaBreast Cancer (MCF-7)2.2 - 5.5[1]
1,3-bis(4-(trifluoromethyl)phenyl)thioureaLung Cancer (A549)0.2[1]
Fluorinated pyridine derivative 4aLiver Cancer (HepG2)4.8 µg/mL[6]
This compound To be determined TBD
Antimicrobial Activity Evaluation

Thiourea derivatives have demonstrated significant potential as antibacterial and antifungal agents.[2][4][12] A standard method to assess this activity is through antimicrobial susceptibility testing.

Antimicrobial_Activity_Workflow A Prepare Stock Solution of this compound C Broth Microdilution or Disk Diffusion Assay A->C B Bacterial/Fungal Culture (e.g., S. aureus, E. coli, C. albicans) B->C D Data Analysis (Determine MIC) C->D

Caption: Workflow for in vitro antimicrobial activity screening.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.[16]

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14] This can be determined visually or by measuring the optical density.

Table 2: Comparative Antimicrobial Activity of Selected Thiourea Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Fluorinated pyridine derivative 4aS. aureus1.95 - 15.63[6]
1-(4-(3-chlorophenyl)thiazol-2-yl)-3-(3-trifluoromethylphenyl)thioureaM. smegmatisActive[17]
Thiazole derivative 3Gram-positive cocci2 - 32[18]
This compound To be determined TBD
Enzyme Inhibition Assays

Many thiourea derivatives exert their biological effects by inhibiting specific enzymes.[1][7] Based on the literature for related compounds, potential targets for this compound could include tyrosinase, cholinesterases, or urease.[7][19][20]

Enzyme_Inhibition_Workflow A Prepare Stock Solution of this compound C Enzyme Inhibition Assay (Spectrophotometric) A->C B Purified Enzyme (e.g., Tyrosinase, Urease) B->C D Data Analysis (Calculate IC50) C->D E Kinetic Studies & Molecular Docking D->E

Caption: General workflow for an in vitro enzyme inhibition assay.

This assay measures the ability of a compound to inhibit the activity of urease, an enzyme implicated in infections by Helicobacter pylori.[20]

Materials:

  • This compound

  • Jack bean urease

  • Urea

  • Phosphate buffer

  • Indophenol method reagents

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add the phosphate buffer, urease solution, and varying concentrations of this compound. Use thiourea as a standard inhibitor.[20]

  • Pre-incubation: Incubate the mixture for a defined period at 37°C.[20]

  • Substrate Addition: Initiate the reaction by adding the urea substrate and incubate again.[20]

  • Colorimetric Reaction: Stop the enzymatic reaction and develop the color using the indophenol method, which detects the amount of ammonia produced.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of urease inhibition and determine the IC50 value.

Table 3: Comparative Enzyme Inhibitory Activity of Selected Thiourea Derivatives

CompoundEnzymeIC50 (µM)Reference
4-fluorophenyl thiourea derivativeα-amylase0.053[21]
4-fluorophenyl thiourea derivativeα-glycosidase0.025[21]
Compound 3c (Alkyl chain-linked)Urease10.65[20]
This compound To be determined TBD

Conclusion and Future Directions

This guide outlines a scientifically rigorous and logical pathway for the initial validation of the bioactivity of this compound. By employing standardized in vitro assays for anticancer, antimicrobial, and enzyme inhibitory activities, researchers can generate the foundational data necessary to establish its therapeutic potential. The comparative data from existing literature on analogous thiourea derivatives provide valuable benchmarks for interpreting the experimental outcomes. Positive results from these initial screenings would warrant further investigation into the compound's mechanism of action, in vivo efficacy, and toxicological profile, paving the way for its potential development as a novel therapeutic agent.

References

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry.
  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Journal of Drug Design and Medicinal Chemistry.
  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Molecules.
  • A Technical Guide to the Mechanism of Action of Substituted Thiourea Deriv
  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Journal of Drug Design and Medicinal Chemistry.
  • Literature review on the discovery of novel thiourea compounds. (n.d.). BenchChem.
  • Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205. (n.d.). BenchChem.
  • Antimicrobial Susceptibility Testing. (2024).
  • In Vitro Anticancer Activity. (n.d.). Bio-protocol.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Life.
  • Bioassays for anticancer activities. (2013). Methods in Molecular Biology.
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. (2025). Biotechnology and Applied Biochemistry.
  • Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. (2017). Chemistry Central Journal.
  • Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. (2020). Processes.
  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). Molecules.
  • RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2022). Malaysian Journal of Analytical Sciences.
  • Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. (n.d.). Journal of Biomolecular Structure and Dynamics.
  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2026). Molecules.
  • Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold. (n.d.). Chemical and Pharmaceutical Bulletin.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Fluoro-5-methylphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
(2-Fluoro-5-methylphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.